molecular formula C16H29N3O2 B7517698 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide

1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide

Cat. No. B7517698
M. Wt: 295.42 g/mol
InChI Key: XOALWTRBWCXGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied due to its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.

Mechanism of Action

The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide binds to a specific site on the NMDA receptor, known as the PCP binding site, and blocks the channel through which calcium ions enter the cell. This leads to a disruption of the normal functioning of the NMDA receptor, resulting in a variety of downstream effects on neuronal signaling and plasticity.
Biochemical and Physiological Effects
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These include hyperactivity, stereotypic behavior, impaired learning and memory, and altered sensory perception. Additionally, 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been shown to induce neuronal cell death in certain brain regions, particularly the hippocampus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in lab experiments is its ability to produce a state of dissociative anesthesia in animals, which can be useful for certain types of studies. However, there are also several limitations to using this compound. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent level of NMDA receptor blockade over time. Additionally, the effects of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide can be highly variable depending on the dose and route of administration, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in combination with other compounds, such as antidepressants or antipsychotics, to explore potential synergistic effects. Additionally, there is growing interest in the use of NMDA receptor antagonists as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Further research in these areas could help to elucidate the potential therapeutic applications of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide and other NMDA receptor antagonists.
Conclusion
In conclusion, 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide is a non-competitive antagonist of the NMDA receptor that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals and produce a range of biochemical and physiological effects. While there are several limitations to using 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in lab experiments, there are also several potential future directions for research in this area. By continuing to explore the mechanisms and potential therapeutic applications of 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide, we may be able to develop new treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide is synthesized through a multistep process that involves the reaction of 1-methylpiperidine with 4-methylcyclohexanone to form 1-(4-methylcyclohexyl)piperidine. This intermediate is then reacted with dimethylamine and phosgene to form the final product, 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide.

Scientific Research Applications

1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been widely used in scientific research to study the role of the NMDA receptor in various neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals, making it a useful tool for studying the effects of NMDA receptor blockade on behavior and cognition.

properties

IUPAC Name

1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-12-6-8-14(9-7-12)17-15(20)13-5-4-10-19(11-13)16(21)18(2)3/h12-14H,4-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOALWTRBWCXGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.